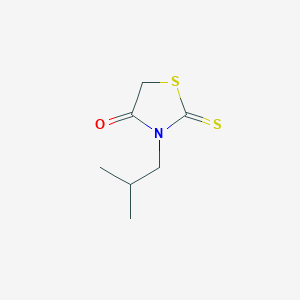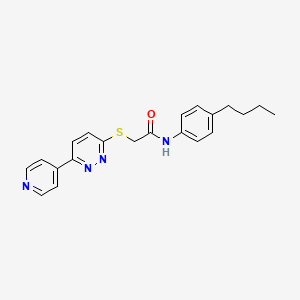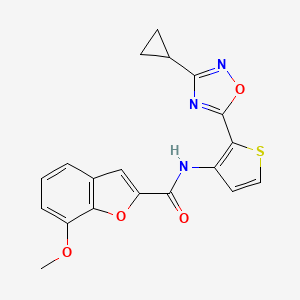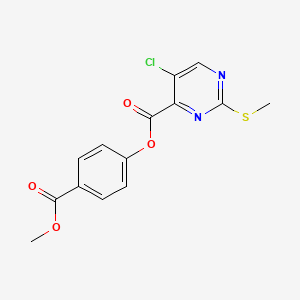
3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .
Synthesis Analysis
Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is C7H11NOS2 . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have been synthesized using various agents . For example, in 2015, a novel series of 3-(4-arylmethyl-amino)butyl-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were arranged by Dago et al. and estimated for protein kinase inhibitory activity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 189.298 Da . The presence of sulfur enhances their pharmacological properties .Applications De Recherche Scientifique
Synthesis and Biological Potential
- 1,3-Thiazolidin-4-one derivatives, including 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one, have shown significant biological potential and are found in commercial pharmaceuticals. Their synthesis began in the mid-19th century and has evolved, including advancements in green synthesis methodologies. These compounds have diverse applications in medicinal chemistry (Santos, Silva, & Jones Junior, 2018).
Effects on Protein Metabolism and Growth
- A study on Wistar rats found that the nanosized form of a similar compound, 3- (2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one, positively affected protein metabolism, growth, and development. This suggests potential applications in areas related to protein synthesis and physiological growth (Zemlyanoy, Erimbetov, & Fedorova, 2021).
Chemistry and Utility in Medicinal Chemistry
- 1,3-Thiazolidin-4-ones, including variants like this compound, are noted for their utility in synthesizing various biological compounds, underlining their importance in medicinal chemistry. These compounds have been extensively studied for their chemical and biological properties (Cunico, Gomes, & Vellasco, 2008).
Novel Synthetic Approaches
- Research has been conducted on developing novel, efficient synthetic approaches for 2-thioxo-1,3-thiazolidin-4-ones, which would include derivatives like this compound. These methods are significant for advancing the synthesis of these compounds (Alizadeh & Zohreh, 2009).
Antimicrobial Activity
- Some derivatives of 2-thioxo-1,3-thiazolidin-4-one have shown promising antimicrobial activity. This suggests that this compound and its analogs could have potential applications in developing new antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Optical and Electronic Properties
- Studies on the linear and nonlinear optical responses of certain 2-thioxo-1,3-thiazolidin-4-one derivatives highlight their potential in optoelectronic device applications. This could be relevant for the broader family of 1,3-thiazolidin-4-ones, including this compound (Baroudi, Argoub, Hadji, Benkouider, Toubal, Yahiaoui, & Djafri, 2020).
Mécanisme D'action
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is thought to play a key role in this interaction .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .
Result of Action
Given the diverse biological properties of thiazolidin-4-one derivatives, it can be inferred that the effects of this compound’s action are likely to be multifaceted .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery, suggesting that these factors may play a role in the compound’s action .
Orientations Futures
Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Analyse Biochimique
Cellular Effects
Thiazolidin-4-one derivatives have shown varied biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Molecular Mechanism
Thiazolidin-4-one derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYRSVWIWIEBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CSC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)





![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)

![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)
![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)